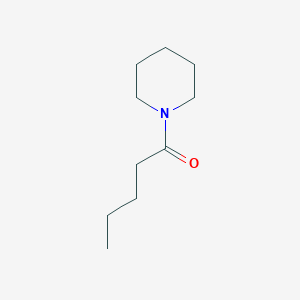

1-Pentanoylpiperidine

説明

1-Pentanoylpiperidine (1-valerylpiperidine) is an acylated piperidine derivative characterized by a pentanoyl group (C₅H₉O) attached to the nitrogen atom of the piperidine ring (C₅H₁₀N). Its theoretical molecular formula is C₁₀H₁₇NO, though discrepancies exist in the provided evidence. For instance, erroneously associates the compound with a molecular formula of C₅H₁₀O, likely conflating it with 1-penten-3-ol (CAS 616-25-1), an alcohol unrelated to piperidine derivatives. Despite this inconsistency, this compound is presumed to follow standard acylation chemistry, where the pentanoyl group enhances lipophilicity and influences pharmacokinetic properties. The compound is primarily used in organic synthesis, serving as an intermediate for pharmaceuticals or agrochemicals.

特性

CAS番号 |

18494-52-5 |

|---|---|

分子式 |

C10H19NO |

分子量 |

169.26 g/mol |

IUPAC名 |

1-piperidin-1-ylpentan-1-one |

InChI |

InChI=1S/C10H19NO/c1-2-3-7-10(12)11-8-5-4-6-9-11/h2-9H2,1H3 |

InChIキー |

MCYKCKZLKCEZIN-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)N1CCCCC1 |

正規SMILES |

CCCCC(=O)N1CCCCC1 |

他のCAS番号 |

18494-52-5 |

同義語 |

1-Piperidino-1-pentanone |

製品の起源 |

United States |

準備方法

合成経路と反応条件

ニコチンアミドアデニンジヌクレオチドリン酸(テトラナトリウム塩)のデノボ合成は、NADキナーゼによって触媒され、ニコチンアミドアデニンジヌクレオチドをニコチンアミドアデニンジヌクレオチドリン酸に変換します。 この化合物は主に異化反応に関与しており、細胞の抗酸化効果と同化反応において重要な役割を果たしています .

工業的生産方法

工業的な設定では、ニコチンアミドアデニンジヌクレオチドリン酸(テトラナトリウム塩)は、微生物発酵を含むバイオテクノロジープロセスによって生産されます。 生産プロセスは、高い収量と純度を確保するために最適化されており、多くの場合、ニコチンアミドアデニンジヌクレオチドリン酸合成に必要な酵素を過剰発現する遺伝子組み換え微生物の使用が含まれます .

化学反応の分析

科学研究アプリケーション

ニコチンアミドアデニンジヌクレオチドリン酸(テトラナトリウム塩)は、次のような幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) has a wide range of scientific research applications, including:

作用機序

類似の化合物との比較

類似の化合物

ニコチンアミドアデニンジヌクレオチドリン酸(ジナトリウム塩): 機能は似ていますが、ナトリウムイオンの数が異なります。

ニコチンアミドアデニンジヌクレオチド(還元型): 電子供与体として機能しますが、ニコチンアミドアデニンジヌクレオチドリン酸に存在するリン酸基がありません.

独自性

ニコチンアミドアデニンジヌクレオチドリン酸(テトラナトリウム塩)は、ヌクレオチド、タンパク質、脂肪酸の合成のための補酵素として作用する、増殖する癌細胞における高い需要により、ユニークです。 それはまた、増加した代謝活性によって生成される危険なほど高いレベルの活性酸素種を中和するためにも不可欠です.

類似化合物との比較

Comparison with Structurally Similar Compounds

Piperidine derivatives with acyl substitutions are studied for their diverse pharmacological and physicochemical properties. Below is a comparative analysis of 1-pentanoylpiperidine and its analogs:

Substituent Chain Length and Lipophilicity

Acylation at the piperidine nitrogen significantly impacts lipophilicity, solubility, and bioactivity. Key analogs include:

| Compound | Substituent | Molecular Formula | logP* (Predicted) | Key Properties/Applications |

|---|---|---|---|---|

| 1-Acetylpiperidine | Acetyl (C₂H₃O) | C₇H₁₃NO | ~0.5 | Solvent, intermediate in synthesis |

| 1-Propionylpiperidine | Propionyl (C₃H₅O) | C₈H₁₅NO | ~1.2 | Higher lipophilicity than acetyl |

| This compound | Pentanoyl (C₅H₉O) | C₁₀H₁₇NO | ~2.8 | Enhanced membrane permeability |

| 1-Hexanoylpiperidine | Hexanoyl (C₆H₁₁O) | C₁₁H₁₉NO | ~3.5 | Reduced aqueous solubility |

Notes:

- Chain length vs. activity: Studies on fentanyl analogs (e.g., Gupta et al., 2013) suggest that increasing acyl chain length improves receptor binding affinity up to pentanoyl, beyond which steric hindrance reduces efficacy.

- logP : Calculated using the Crippen method. Longer chains increase lipophilicity, enhancing blood-brain barrier penetration but reducing solubility.

Bulky Substituents: 1-(1-Adamantylacetyl)piperidine

This compound (CAS 173167-09-4) features a rigid adamantane group, increasing steric bulk and resistance to metabolic degradation compared to linear acyl chains. Such derivatives are explored for CNS-targeted therapies due to prolonged half-lives but face challenges in synthetic complexity.

Positional Isomerism: 4-Substituted Piperidines

Fentanyl and its analogs (e.g., 4-(N-propionylanilino)piperidine) demonstrate that substitution at the 4-position (vs. 1-position) drastically alters pharmacological profiles. Fentanyl’s 4-substituted anilino group enables potent μ-opioid receptor agonism, whereas 1-acylpiperidines lack opioid activity but may target enzymes like DPP-IV.

Research Findings and Structure-Activity Relationships (SAR)

- Fentanyl Analogs: Higashikawa and Suzuki (2008) showed that N-propionyl anilino substitution at the 4-position yields high analgesic potency, while 1-acyl derivatives prioritize metabolic stability over receptor binding.

- DPP-IV Inhibitors : Piperidine-constrained phenethylamines with bulky acyl groups (e.g., adamantyl) exhibit prolonged inhibition of DPP-IV, a target for diabetes therapy.

- Synthetic Feasibility : Acylation reactions (e.g., ) use Schotten-Baumann conditions, with Rf values (e.g., 0.4 in hexane/ethyl acetate) reflecting polarity differences across analogs.

Limitations and Discrepancies

- Misidentification in Evidence: conflates this compound with 1-penten-3-ol, necessitating verification via primary sources.

- Lack of Direct Data: Pharmacokinetic or toxicity data for this compound are absent in the provided evidence; conclusions rely on extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。